[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester [2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 912762-49-3
VCID: VC2916556
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12-
SMILES: CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester

CAS No.: 912762-49-3

Cat. No.: VC2916556

Molecular Formula: C14H20N2O4

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester - 912762-49-3

Specification

CAS No. 912762-49-3
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12-
Standard InChI Key CMIMEDYNRDOONE-VBKFSLOCSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC
SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC

Introduction

[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is an organic compound that belongs to the carbamate class. It features a hydroxyimino group and a tert-butyl ester, which are significant for its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug design and development.

Synthesis

The synthesis of this compound typically involves organic reactions with carbamic acid derivatives. The process often starts with the preparation of intermediates containing hydroxyimino and methoxyphenyl groups, followed by the addition of a tert-butyl ester group to form the final product.

Structural Characteristics

The molecular structure of this compound includes:

  • A hydroxyimino functional group (-C=NOH), which contributes to its reactivity.

  • A methoxyphenyl group (-C₆H₄OCH₃), providing aromatic stability.

  • A tert-butyl ester (-COOC(CH₃)₃), enhancing its lipophilicity and stability.

Applications

This compound's structural features make it a candidate for various applications:

  • Medicinal Chemistry: Its functional groups allow it to interact with biological systems, making it a potential lead compound in drug discovery.

  • Chemical Research: The hydroxyimino group can undergo diverse chemical reactions, enabling its use as a precursor in synthesizing other compounds.

Key Chemical Reactions

The hydroxyimino group in this compound can participate in:

  • Reduction reactions to form amines.

  • Condensation reactions with aldehydes or ketones.

  • Ester hydrolysis under acidic or basic conditions.

Safety and Handling

As with many organic compounds, proper safety measures should be taken when handling this substance:

  • Avoid inhalation or direct skin contact.

  • Store in a cool, dry place away from incompatible chemicals.

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